

Macitentan Impurity 1: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Macitentan Impurity 1

Cat. No.: B579895

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Macitentan Impurity 1**, a known process-related impurity and potential degradation product of the dual endothelin receptor antagonist, Macitentan. This document outlines its chemical identity, analytical profiling, and the broader context of impurity control in the manufacturing of Macitentan.

Chemical Identity and Synonyms

Macitentan Impurity 1 is a critical substance for monitoring in the quality control of Macitentan. Its unique chemical structure and properties are essential for the development of specific analytical methods.

Parameter	Value
CAS Number	1433875-21-8[1]
IUPAC Name	5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine
Molecular Formula	C ₁₆ H ₁₃ Br ₂ N ₅ O ₂ [1]
Molecular Weight	467.11 g/mol [1]

Synonyms:

- Despropylaminosulfonyl Macitentan
- ACT 080803
- Macitentan N-Despropylaminosulfonyl Impurity

Analytical Methodologies for Impurity Profiling

The quantification and monitoring of **Macitentan Impurity 1** are crucial for ensuring the safety and efficacy of the final drug product. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is commonly employed for this purpose.

Experimental Protocol: Stability-Indicating RP-HPLC Method

A robust reverse-phase HPLC (RP-HPLC) method has been developed and validated for the simultaneous determination of Macitentan and its impurities.^{[2][3][4]} This method is effective for impurity profiling in both bulk drug substance and finished tablet dosage forms.^{[2][3]}

Chromatographic Conditions:

Parameter	Specification
Column	Inertsil C8 (250mm x 4.6mm, 5µm) ^[5]
Mobile Phase A	Ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid) ^[5]
Mobile Phase B	Acetonitrile ^[5]
Elution	Gradient ^[5]
Flow Rate	1.5 mL/min ^[5]
Detection Wavelength	266 nm ^[5]
Column Temperature	30°C ^[5]
Injection Volume	20 µL ^[5]

Method Validation:

The method is validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[2][4] The method can effectively separate Macitentan from its process-related impurities and degradation products formed under various stress conditions.[2]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of Macitentan.[2][4]

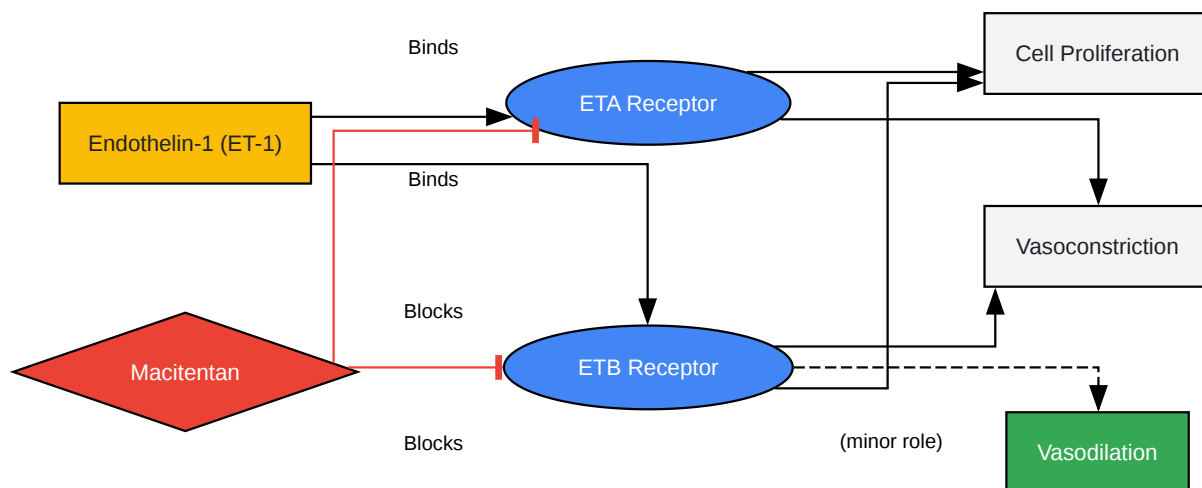
Stress Conditions:

- Acid Hydrolysis: 1 N HCl at 80°C for 15 minutes[2][4]
- Base Hydrolysis: 1 N NaOH at 25°C for 45 minutes[2][4]
- Oxidative Degradation: 6% (v/v) H₂O₂ at 80°C for 15 minutes[2][4]
- Thermal Degradation: 105°C for 16 hours[2][4]
- Photolytic Degradation: UV light at 200 Wh/m² and fluorescent light at 1.2 million lux hours[2][4]

These studies show that Macitentan is susceptible to degradation under acidic, basic, and thermal conditions.[2][4]

Macitentan's Mechanism of Action: The Endothelin Signaling Pathway

Macitentan is a dual antagonist of the endothelin (ET) receptors, ETA and ETB.[6][7] The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation.[7] By blocking this pathway, Macitentan leads to vasodilation and exerts its therapeutic effect in pulmonary arterial hypertension (PAH).[8]

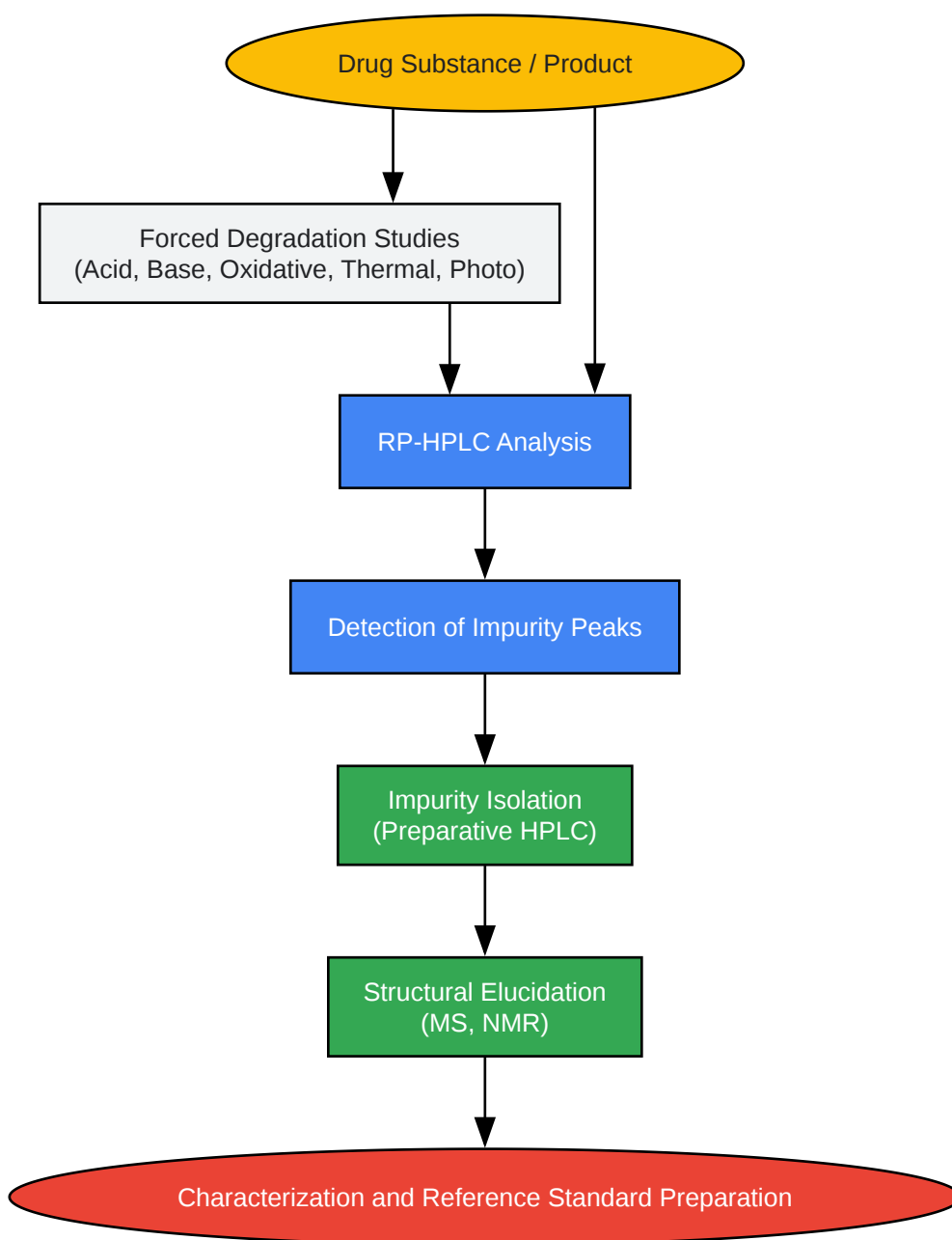


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Macitentan's antagonistic action on the endothelin pathway.

Experimental Workflow for Impurity Identification

The identification and characterization of impurities like **Macitentan Impurity 1** is a systematic process involving several analytical techniques.



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A typical workflow for the identification of drug impurities.

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